molecular formula C13H10BrN5 B1195715 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

カタログ番号: B1195715
分子量: 316.16 g/mol
InChIキー: SFUYILVZGXHCDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrN5 and its molecular weight is 316.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H10BrN5. The compound features a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a 3-bromophenyl group at the 4-position. Its structural properties are crucial for its interactions with biological targets.

Research indicates that this compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that regulate cell division and metabolism. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and other pathological conditions.

Key Findings:

  • Inhibition of Tyrosine Kinases : Studies have shown that this compound effectively inhibits the ATP-binding site of tyrosine kinases, which is critical for their activation .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismEffectivenessReference
Tyrosine Kinase InhibitionVarious cancer cell linesPotent inhibitor (IC50 in nM range)
Antimicrobial ActivityStaphylococcus aureusSignificant reduction in biofilm formation
Antifungal ActivityVarious fungal strainsModerate activity observed

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has identified several key structural features that enhance its potency:

  • Bromination : The presence of the bromine atom on the phenyl ring increases lipophilicity and can improve binding affinity to target proteins.
  • Amino Substitution : Variations in the amino group can lead to different levels of biological activity, with certain substitutions enhancing inhibitory effects on tyrosine kinases.

Case Study: Tyrosine Kinase Inhibition

科学的研究の応用

Pharmacological Applications

  • Tyrosine Kinase Inhibition
    • 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine has been identified as a potent inhibitor of tyrosine kinases. These enzymes are crucial in various signaling pathways related to cancer progression. Studies have shown that compounds with similar structures can effectively inhibit the ATP binding site of tyrosine kinases, suggesting that this compound may exhibit similar properties .
  • Adenosine Kinase Inhibition
    • Research indicates that derivatives of this compound can act as non-nucleoside adenosine kinase inhibitors. These inhibitors are significant in treating conditions like cancer and inflammation by modulating adenosine signaling pathways .
  • Antimicrobial Activity
    • Some studies have reported the antimicrobial properties of pyrido[4,3-d]pyrimidine derivatives. Compounds synthesized from this compound have shown promising results against various bacterial strains, indicating potential use in developing new antibiotics .

Synthesis and Derivative Development

Case Study 1: Tyrosine Kinase Inhibitors

A study evaluated the structure-activity relationship (SAR) of several pyrido[4,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor (EGFR) kinase. The findings indicated that modifications to the bromophenyl group significantly affected inhibitory potency, highlighting the importance of structural features in drug design .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations, paving the way for further development into therapeutic agents against resistant bacterial strains .

特性

分子式

C13H10BrN5

分子量

316.16 g/mol

IUPAC名

4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-6-16-12(15)5-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19)

InChIキー

SFUYILVZGXHCDG-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=NC=C32)N

同義語

PD 153717
PD-153717
PD153717

製品の起源

United States

Synthesis routes and methods

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (107 mg, 0.87 mmol) (described in a previous experimental) and 3-bromoaniline (0.75 mL, 7.8 mmol) is stirred under N2 at 190° C. for 2.5 h, and the precipitate which appears on cooling is recrystallized from PriOH. 1H NMR (DMSO) δ 9.91 (1H, brs), 9.34 (1H, s), 8.45 (1H, s), 8.19 (1H, s), 7.84 (1H, d, J=8.0 Hz), 7.34 (1H, t, J=8.0 Hz), 7.29 (1H, d, J=8.2 Hz), 6.68 (2H, brs), 6.45 (1H, s).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。